Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is an organic compound belonging to the imidazo[1,5-a]pyrazine family. This compound is characterized by a complex structure that includes a bromine atom and an isopropyl carboxylate group, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry.
The compound can be classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is often utilized in research for its biological activities and as a precursor in synthetic organic chemistry. The molecular formula for isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is with a molecular weight of approximately 316.19 g/mol.
The synthesis of isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves several steps:
This multi-step synthesis can be optimized for yield and purity through various purification techniques, including silica gel chromatography.
The molecular structure of isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate features a fused ring system that incorporates both imidazole and pyrazine moieties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆BrN₃O₂ |
| Molecular Weight | 316.19 g/mol |
| IUPAC Name | Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate |
| InChI Key | PHXCRWZGCRUAOZ-UHFFFAOYSA-N |
The structural representation can be visualized using computational chemistry software or databases that provide 3D molecular models.
Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can participate in various chemical reactions:
The mechanism of action for isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with biological targets:
Research indicates that this compound may exhibit antimicrobial and anticancer properties due to its structural characteristics.
Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate possesses distinct physical properties:
| Property | Value |
|---|---|
| Appearance | Solid or crystalline form |
| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has several applications:
The construction of the imidazo[1,5-a]pyrazine core relies on sequential cyclization and functionalization steps. A common approach involves reacting 2-aminoazines with α-halo carbonyl compounds to form the imidazole ring, followed by ring closure to yield the bicyclic system. For Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate, the precursor tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS 374795-76-3) serves as a key intermediate. This compound is synthesized via N-Boc protection of the dihydropyrazine nitrogen, followed by intramolecular cyclization under reducing conditions. The core structure is stabilized by the electron-donating tert-butoxycarbonyl group, which prevents undesired side reactions during ring formation [1] [6]. Post-cyclization, the tert-butyl group may be exchanged for the isopropyl ester in downstream steps.
Regioselective bromination at the C3 position of the imidazo[1,5-a]pyrazine scaffold is achieved using electrophilic brominating agents like N-bromosuccinimide (NBS). The C3 site is inherently electron-rich due to the adjacent bridgehead nitrogen, making it susceptible to electrophilic attack. Solvent choice critically influences selectivity; reactions in anhydrous dimethylformamide or dichloromethane at 0–25°C minimize dihalogenation. Catalytic Lewis acids (e.g., ZnCl₂) enhance regiocontrol by coordinating with the imidazole nitrogen, directing ortho-bromination. This yields tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS 1188264-74-5) with >98% HPLC purity, as confirmed by analytical data from suppliers [5] [9]. The brominated intermediate is essential for subsequent cross-coupling reactions in pharmaceutical applications [7].
Esterification to install the isopropyl carboxylate group employs two primary strategies:
Cyclization reactions forming the imidazo[1,5-a]pyrazine core are highly sensitive to solvent polarity and temperature. Optimal conditions derived from industrial processes include:
Table 1: Temperature and Solvent Optimization for Cyclization
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dimethylformamide | 80–90 | 6 | 78 | 99 |
| Tetrahydrofuran | 60–65 | 12 | 65 | 97 |
| Acetonitrile | 25 | 24 | 42 | 95 |
High-polarity solvents (e.g., dimethylformamide) at 80–90°C accelerate ring closure while suppressing dimerization. Lower temperatures in tetrahydrofuran or acetonitrile reduce byproducts but prolong reaction times [3] [6]. Microwave-assisted synthesis at 100°C in dimethylformamide further reduces cyclization to <30 minutes [3].
The choice between tert-butyl and isopropyl carboxylate protecting groups impacts synthetic efficiency, stability, and downstream functionality:
Table 2: Protecting Group Properties and Applications
| Parameter | tert-Butyl Carboxylate | Isopropyl Carboxylate |
|---|---|---|
| CAS Example | 374795-76-3 [1] | 2682114-53-8 [4] |
| Acid Stability | High | Moderate |
| Deprotection | Trifluoroacetic acid (0–25°C) | Base hydrolysis (NaOH, 60°C) |
| Steric Bulk | High | Moderate |
| Typical Purity | ≥95% [6] | NLT 97% [4] |
The tert-butyl group offers superior steric protection during bromination, reducing side reactions at the C7 position. However, its bulkiness hinders nucleophilic displacement in downstream steps. Conversely, the isopropyl group facilitates ester hydrolysis or aminolysis due to lower steric hindrance, albeit with reduced stability under acidic conditions. This makes tert-butyl preferable for early-stage synthesis (e.g., core bromination), while isopropyl suits late-stage derivatization in drug manufacturing [2] [5] [6].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2